molecular formula C20H24N4O2 B5270300 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B5270300
M. Wt: 352.4 g/mol
InChI Key: ATNVMZJLBOQTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound with a unique structure that combines a piperazine ring with a quinazolinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the quinazolinone core, followed by the introduction of the piperazine ring and the hydroxyethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ETHANESULFONIC ACID: A related compound with a similar piperazine ring but different functional groups.

    4-(2-HYDROXYETHYL)-1-PIPERAZINEETHANESULFONIC ACID: Another similar compound used as a buffering agent in biological research.

Uniqueness

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-PHENYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of a quinazolinone core and a piperazine ring with a hydroxyethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-11-10-23-6-8-24(9-7-23)20-21-14-17-18(22-20)12-16(13-19(17)26)15-4-2-1-3-5-15/h1-5,14,16,25H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNVMZJLBOQTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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